(1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride (1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13595975
InChI: InChI=1S/C14H13N3.2ClH/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14;;/h1-9,13H,15H2,(H,16,17);2*1H
SMILES: C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)N.Cl.Cl
Molecular Formula: C14H15Cl2N3
Molecular Weight: 296.2 g/mol

(1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13595975

Molecular Formula: C14H15Cl2N3

Molecular Weight: 296.2 g/mol

* For research use only. Not for human or veterinary use.

(1H-Benzo[d]imidazol-2-yl)(phenyl)methanamine dihydrochloride -

Specification

Molecular Formula C14H15Cl2N3
Molecular Weight 296.2 g/mol
IUPAC Name 1H-benzimidazol-2-yl(phenyl)methanamine;dihydrochloride
Standard InChI InChI=1S/C14H13N3.2ClH/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14;;/h1-9,13H,15H2,(H,16,17);2*1H
Standard InChI Key JZMHXCJWCWJXNG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)N.Cl.Cl
Canonical SMILES C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1H-benzimidazol-2-yl(phenyl)methanamine dihydrochloride, reflecting its benzimidazole ring, phenyl substituent, and amine functional group protonated by two equivalents of hydrochloric acid . The molecular formula C₁₄H₁₅Cl₂N₃ confirms the presence of 14 carbon atoms, 15 hydrogen atoms, two chlorine atoms, and three nitrogen atoms, with a calculated molecular weight of 296.2 g/mol .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number106473-45-4
EC Number102-826-8
Molecular FormulaC₁₄H₁₅Cl₂N₃
Molecular Weight296.2 g/mol
SMILESC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)N.Cl.Cl

Structural Elucidation

Synthesis and Manufacturing

CompoundMolecular FormulaMolecular Weight (g/mol)Key Difference
(1H-Benzo[d]imidazol-2-yl)methanamine dihydrochlorideC₈H₁₁Cl₂N₃220.10Absence of phenyl substituent
Parent Free Base (CID 2771998)C₁₄H₁₃N₃223.28Neutral amine form

Purification and Characterization

Purification likely involves recrystallization from ethanol or aqueous HCl, followed by chromatographic techniques. Characterization methods include:

  • Mass Spectrometry: To confirm molecular weight .

  • FT-IR Spectroscopy: Identification of N-H (amine) and aromatic C-H stretches.

  • ¹H/¹³C NMR: Assignment of proton and carbon environments, particularly the benzimidazole and phenyl rings .

Physicochemical Properties

Thermal and Spectral Properties

  • Melting Point: Unreported; analogous benzimidazole derivatives typically melt between 200–300°C.

  • UV-Vis Absorption: Expected maxima near 250–280 nm due to aromatic π→π* transitions .

Pharmacological and Biological Profile

Mechanism of Action

Benzimidazole derivatives are known for diverse biological activities, including kinase inhibition, antimicrobial action, and anticancer effects . While no direct studies on this compound exist, its structure suggests potential interaction with ATP-binding pockets in kinases or DNA intercalation.

Preclinical Data

Toxicological and efficacy studies remain unpublished. Standard assays (e.g., cytotoxicity, enzyme inhibition) would be required to evaluate its therapeutic potential.

Applications and Future Directions

Pharmaceutical Intermediates

The compound’s amine and heterocyclic groups make it a candidate for further functionalization in drug discovery, particularly for kinase inhibitors or antifungals .

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